Technical Whitepaper: 5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one in Advanced Drug Discovery
Technical Whitepaper: 5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one in Advanced Drug Discovery
Executive Summary
The indanone core is a highly privileged scaffold in medicinal chemistry, frequently utilized in the development of neurotherapeutics, kinase inhibitors, and anti-cancer agents. 5-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one (CAS: 1273611-01-0) represents a highly specialized, bifunctional building block designed for advanced synthetic applications[1]. By incorporating orthogonal halogens (bromine and chlorine) alongside a reactive C1 carbonyl, this molecule allows researchers to perform highly regioselective and stereocontrolled modifications.
As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, detailing the mechanistic causality behind its reactivity and providing self-validating experimental workflows for its integration into drug discovery pipelines.
Physicochemical Profiling & Structural Dynamics
The utility of 5-bromo-7-chloro-1-indanone stems from its precise physicochemical properties, which dictate its behavior in both organic synthesis and biological environments[2][3]. The table below consolidates its critical quantitative data.
Table 1: Physicochemical and Structural Properties
| Property | Value | Scientific Implication |
| IUPAC Name | 5-bromo-7-chloro-2,3-dihydro-1H-inden-1-one | Defines the precise regiochemistry of the halogens. |
| CAS Number | 1273611-01-0 | Unique identifier for procurement and patent tracking[1]. |
| Molecular Formula | C9H6BrClO | Highlights the high halogen-to-carbon ratio. |
| Molecular Weight | 245.50 g/mol | Low molecular weight ensures downstream products remain within Lipinski's Rule of 5[2]. |
| Monoisotopic Mass | 243.93 Da | Critical for high-resolution mass spectrometry (HRMS) validation[3]. |
| Predicted XlogP | 3.0 | Indicates moderate lipophilicity, ideal for CNS penetration[3]. |
| SMILES | O=C1CCC2=CC(Br)=CC(Cl)=C12 | Enables computational modeling and docking studies[2]. |
Mechanistic Rationale: Orthogonal Reactivity
The strategic placement of the bromine at C5 and the chlorine at C7 is not arbitrary; it is a deliberate design to enable orthogonal reactivity .
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C5 Bromine (The Cross-Coupling Handle): The bond dissociation energy (BDE) of a C-Br bond (~68 kcal/mol) is significantly lower than that of a C-Cl bond (~81 kcal/mol). This energetic differential allows Palladium(0) catalysts to selectively undergo oxidative addition at the C5 position, leaving the C7 chlorine entirely intact.
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C7 Chlorine (The Steric Shield): Positioned adjacent to the C1 ketone, the C7 chlorine provides critical steric bulk. During nucleophilic attacks at the C1 carbonyl (e.g., Grignard additions or reductive aminations), this steric shielding dictates the trajectory of the incoming nucleophile, often resulting in high diastereoselectivity.
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C1 Ketone (The Electrophilic Hub): The cyclic ketone is primed for condensation, Reformatsky reactions[4], and reductive amination, serving as the primary attachment point for basic amine pharmacophores common in neuroactive drugs.
Fig 1. Orthogonal reactivity map of 5-bromo-7-chloro-1-indanone highlighting C1 and C5 functionalization.
Validated Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific reagents and conditions are selected.
Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling at C5
Objective: To install an aryl/heteroaryl group exclusively at the C5 position without dehalogenating the C7 chlorine.
Methodology:
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Reagent Assembly: In an oven-dried Schlenk flask, combine 5-bromo-7-chloro-1-indanone (1.0 eq), the desired arylboronic acid (1.1 eq), and K2CO3 (2.5 eq).
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Causality: Limiting the boronic acid to 1.1 eq prevents over-coupling, while K2CO3 acts as a mild base to activate the boronic acid into a reactive boronate species.
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Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2O. Degas the suspension via three freeze-pump-thaw cycles or vigorous N2 sparging for 15 minutes.
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Causality: Oxygen rapidly deactivates the Pd(0) catalyst. The aqueous component is necessary to dissolve the inorganic base and facilitate the transmetalation step.
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Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under a stream of N2.
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Causality: The bidentate 'dppf' ligand provides a bulky, electron-rich environment that accelerates reductive elimination while suppressing unwanted dehalogenation of the C7 chlorine.
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Reaction Execution: Heat the mixture to 85°C for 8-12 hours. Monitor via LC-MS. The mass shift should correspond to the loss of Br (-79 Da) and the addition of the aryl group.
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Workup & Validation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4. Purify via flash chromatography (Hexanes/EtOAc). Validate regioselectivity via 1H-NMR (the C4 and C6 protons will shift, while the C7 environment remains largely unaffected).
Protocol 2: Stereocontrolled Reductive Amination at C1
Objective: To convert the C1 ketone into a primary or secondary amine, a common motif in acetylcholinesterase inhibitors.
Methodology:
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Imine Formation: Dissolve the indanone (1.0 eq) and the target amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Add Ti(OiPr)4 (1.5 eq).
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Causality: The C7 chlorine creates significant steric hindrance around the C1 ketone. Standard acid catalysis often fails here; Ti(OiPr)4 acts as a strong Lewis acid and water scavenger, forcing the equilibrium toward the imine/enamine intermediate.
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Reduction: After stirring for 6 hours at room temperature, cool the reaction to 0°C and add NaBH(OAc)3 (1.5 eq) portion-wise.
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Causality: NaBH(OAc)3 is a mild hydride source that selectively reduces the imine without reducing the C7-Cl bond or unreacted ketone.
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Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO3. Stir vigorously for 30 minutes to break up the titanium emulsions. Extract with dichloromethane (DCM).
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Validation: Purify via reverse-phase HPLC. Validate the product via HRMS (expect [M+H]+ corresponding to the amine derivative)[3].
Applications in Targeted Therapeutics
Derivatives of 5-bromo-7-chloro-1-indanone are frequently utilized in the synthesis of neurotherapeutics. The indanone ring mimics the structural geometry of natural neurotransmitters, allowing it to fit seamlessly into the binding pockets of enzymes like Acetylcholinesterase (AChE) or monoamine transporters.
Fig 2. Typical pharmacological mechanism of indanone-derived inhibitors in neural signaling pathways.
By utilizing the C5 position to append hydrophobic aryl groups (via Protocol 1) and the C1 position to append basic amines (via Protocol 2), researchers can rapidly generate libraries of compounds to probe the structure-activity relationship (SAR) of these critical biological targets.
References
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PubChemLite. "1273611-01-0 (C9H6BrClO) - Structural Information and Predicted CCS." Université du Luxembourg. Available at: [Link]
